1-(3-Fluorobenzyl)piperazine

Description

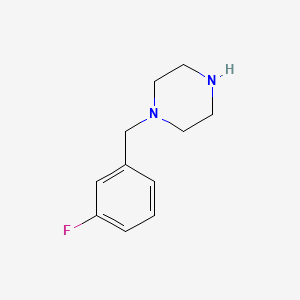

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHBJSRWFNLKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358601 | |

| Record name | 1-(3-Fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55513-19-4 | |

| Record name | 1-(3-Fluorobenzyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55513-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Fluorobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 1-(3-Fluorobenzyl)piperazine

An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Fluorobenzyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] The two basic nitrogen atoms of the piperazine core can be crucial for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility, by virtue of their appropriate pKa values.[1] This compound, with a fluorobenzyl group attached to one of the piperazine nitrogens, serves as a versatile building block in the synthesis of novel molecules for drug discovery and materials science. Understanding its core physicochemical properties is fundamental for its effective application in research and development.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for the characterization process.

Physicochemical Data Summary

The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 55513-19-4 | [2][3] |

| Molecular Formula | C₁₁H₁₅FN₂ | [2][3] |

| Molecular Weight | 194.25 g/mol | [2][3] |

| Physical State | Colorless to Orange Liquid | [4][5][6] |

| Boiling Point | 281.3 °C at 760 mmHg | [3] |

| Density | 1.106 g/mL at 25 °C | [3][4][5] |

| Refractive Index (n20/D) | 1.529 | [3] |

| Flash Point | >110 °C (>230 °F) - Closed Cup | [3][4] |

| pKa (Predicted) | ~9.10 (for chloro-analog); Piperazine pKa values are ~9.73 and ~5.35 | [6][7] |

| logP | No experimental data available. | |

| Solubility | No quantitative data available. The piperazine moiety generally enhances water solubility. | [1] |

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the comprehensive physicochemical characterization of a chemical compound like this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of this compound.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] A common and effective method for small sample quantities is the capillary method using a Thiele tube or a melting point apparatus with an aluminum block.[9][10]

-

Apparatus: Thiele tube or melting point apparatus, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating source (e.g., Bunsen burner or hot plate).

-

Procedure:

-

Place a few milliliters of this compound into the small test tube.[8]

-

Invert a capillary tube, sealed at one end, and place it into the liquid in the test tube with the open end submerged.[9][11]

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath (e.g., paraffin oil in a Thiele tube) or place it in an aluminum block.[12]

-

Heat the apparatus slowly and uniformly, at a rate of approximately 2°C per minute as the expected boiling point is approached.

-

Observe the capillary tube. As the liquid heats, air will escape from the capillary. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end.[9]

-

Alternatively, note the temperature when bubbling stops and the liquid begins to enter the capillary tube upon cooling; this temperature is the boiling point.[12]

-

-

Precautions: Ensure the capillary tube is properly sealed at one end.[11] The heating must be slow and uniform to ensure an accurate reading.[9]

pKa Determination (Potentiometric Titration)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of a base's conjugate acid. For a basic compound like this compound, this value is crucial for predicting its ionization state at different pH levels, which affects solubility and biological interactions. Potentiometric titration is a highly accurate method for pKa determination.[13][14]

-

Apparatus: Calibrated pH meter with an electrode, burette, beaker, magnetic stirrer, and stir bar.

-

Procedure:

-

Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized, carbonate-free water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Slowly add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments from a burette.

-

After each addition of titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the equivalence point(s). Since piperazine has two basic nitrogens, two equivalence points are expected.

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, where half of the basic sites have been protonated. This point is identified as the midpoint of the steepest parts of the curve.

-

-

Precautions: The pH meter must be accurately calibrated with standard buffers before use. The experiment should be conducted at a constant temperature, typically 25°C, as pKa is temperature-dependent.

LogP (Partition Coefficient) Determination (Shake-Flask Method)

LogP is the logarithm of the partition coefficient, which quantifies a compound's lipophilicity by measuring its distribution ratio in a biphasic system of a non-polar solvent (n-octanol) and a polar solvent (water).[15]

-

Apparatus: Separatory funnel or vials, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC-UV or UV-Vis spectrophotometer).

-

Procedure:

-

Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS at pH 7.4 for logD measurement).[16]

-

Dissolve a precisely weighed amount of this compound in either the n-octanol or water phase.

-

Combine known volumes of the n-octanol and aqueous phases in a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.[17]

-

Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC with a standard curve).[16][18]

-

Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

-

The LogP is the base-10 logarithm of P.[15]

-

-

Precautions: The two solvent phases must be pre-saturated with each other to prevent volume changes during the experiment.[16] The purity of the compound is critical for accurate results.

Solubility Determination (Shake-Flask Method)

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specified temperature. The equilibrium shake-flask method is considered the gold standard.[19]

-

Apparatus: Vials with screw caps, constant temperature shaker/incubator, filtration system (e.g., syringe filters), analytical instrument for concentration measurement (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol). The excess solid should be clearly visible.[19]

-

Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

After agitation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method like HPLC.[19]

-

The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

-

Precautions: It is crucial to ensure that a true equilibrium has been reached. This can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration remains constant. Temperature control is critical throughout the experiment.

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. This compound 97 55513-19-4 [sigmaaldrich.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. H55295.03 [thermofisher.com]

- 6. 1-(3-CHLOROBENZYL)PIPERAZINE CAS#: 23145-91-7 [m.chemicalbook.com]

- 7. uregina.ca [uregina.ca]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. byjus.com [byjus.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. acdlabs.com [acdlabs.com]

- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

The Synthesis and Screening of 1-(3-Fluorobenzyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological screening, and structure-activity relationships of 1-(3-fluorobenzyl)piperazine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological activities of the piperazine scaffold and the strategic incorporation of a fluorine atom to modulate physicochemical and pharmacokinetic properties.[1][2][3] These derivatives have shown particular promise as ligands for dopamine and serotonin receptors, making them attractive candidates for the development of novel therapeutics for central nervous system disorders.[1][4][5]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a convergent synthetic strategy. A common approach involves the N-alkylation of a substituted piperazine with a 3-fluorobenzyl halide or a related electrophile. Alternatively, reductive amination can be employed. The specific synthetic route can be adapted to introduce a variety of substituents on the piperazine ring, allowing for the exploration of structure-activity relationships.

A generalized synthetic scheme often involves the reaction of this compound as a starting material or the initial synthesis of this core structure followed by further modifications.[6] For instance, a fragment-assembly strategy can be utilized where different substituted piperazines are reacted with appropriate electrophiles.[7][8]

General Experimental Protocol: N-Alkylation

This protocol describes a general method for the N-alkylation of a piperazine derivative with a 3-fluorobenzyl halide.

-

Dissolution: Dissolve the desired piperazine derivative (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Base Addition: Add an appropriate inorganic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq), to the reaction mixture.

-

Electrophile Addition: Add 1-(3-fluorobenzyl) bromide or chloride (1.0-1.2 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired this compound derivative.

Biological Screening and Activity

Derivatives of this compound have been primarily investigated for their activity at dopamine and serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders.[1][4]

Dopamine Receptor Activity

Several this compound analogs have demonstrated antagonistic activity at dopamine D2 receptors.[1] The position of the fluorine atom on the benzyl ring significantly influences binding affinity. While para-substitution is generally favorable for D2 receptor affinity, meta-substitution, as in the case of this compound derivatives, also confers activity.[1]

Serotonin Receptor Activity

These compounds have also been evaluated for their effects on serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1][5] The blockade of serotonergic pathways has been suggested as a mechanism for the anxiolytic and antidepressant-like effects observed with some piperazine derivatives.[5] For the 5-HT2A receptor, para-fluorine substitution on the phenyl ring generally shows the highest affinity, while meta and ortho substitutions result in a significant reduction in activity.[1]

Quantitative Biological Data Summary

The following tables summarize the reported biological activities of representative this compound derivatives and related fluorinated analogs.

| Compound ID | Receptor Target | Assay Type | Measured Activity | Reference |

| 10 (3-F) | Dopamine D2 | Functional Assay (cAMP) | Antagonist | [1] |

| 10 (3-F) | Serotonin 5-HT1A | Binding Affinity | Decreased affinity compared to para-F | [1] |

| 10 (3-F) | Serotonin 5-HT2A | Binding Affinity | Significant reduction in activity | [1] |

| LQFM213 | Serotonin 5-HT1A | In vivo behavioral | Anxiolytic/Antidepressant-like | [5] |

Note: Specific quantitative data such as IC50 or Ki values were not consistently available in the provided search results for a broad range of 3-fluoro derivatives. The table reflects the qualitative or comparative activities mentioned.

Experimental Protocols for Biological Assays

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of test compounds to a specific receptor.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing human D2 or 5-HT1A receptors).

-

Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound in a suitable binding buffer.

-

Equilibrium: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement (General Protocol)

This protocol describes a general method to assess the functional activity of compounds as agonists or antagonists at G-protein coupled receptors that modulate cyclic AMP (cAMP) levels.

-

Cell Culture: Culture cells stably expressing the receptor of interest (e.g., CHO cells expressing D2 receptors).

-

Stimulation: Pre-incubate the cells with the test compound (for antagonist testing) followed by stimulation with a known agonist (e.g., forskolin to stimulate adenylyl cyclase and increase cAMP). For agonist testing, incubate the cells with the test compound alone.

-

Lysis: After the incubation period, lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Data Analysis: For antagonists, determine the concentration that inhibits 50% of the agonist-induced response (IC50). For agonists, determine the concentration that produces 50% of the maximal response (EC50).

Visualizations: Workflows and Pathways

Experimental Workflow: Synthesis and Screening

Caption: A generalized workflow for the synthesis and screening of this compound derivatives.

Signaling Pathway: Dopamine D2 Receptor Antagonism

Caption: Antagonism of the D2 receptor signaling pathway by a this compound derivative.

Logical Relationship: Structure-Activity Relationship (SAR) Summary

Caption: Summary of Structure-Activity Relationships for fluorinated benzylpiperazines.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Pharmacology of Novel 1-(3-Fluorobenzyl)piperazine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of novel 1-(3-Fluorobenzyl)piperazine analogs, a class of compounds showing significant promise in the field of neuropharmacology. The strategic incorporation of a fluorine atom onto the benzylpiperazine scaffold has been a key focus in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of these molecules, leading to enhanced interactions with key central nervous system targets. This document summarizes the quantitative biological data, details the experimental methodologies for their evaluation, and visualizes the complex signaling pathways and experimental workflows involved in their characterization.

Data Presentation: Biological Activity of Novel Piperazine Analogs

The following tables summarize the in vitro pharmacological data for a series of novel piperazine analogs, including a key this compound derivative, at crucial dopamine and serotonin receptors implicated in neuropsychiatric disorders.

Table 1: Receptor Binding Affinities of Novel Piperazine Analogs

| Compound | D₂ (Kᵢ [nM]) | 5-HT₁ₐ (Kᵢ [nM]) | 5-HT₂ₐ (Kᵢ [nM]) |

| Compound 1 | 10.0 | 1.0 | 2.0 |

| Compound 10 (this compound analog) | 2.5 | 0.8 | 3.2 |

| Compound 11 | 5.0 | 1.2 | 1.6 |

Data represents the mean of 2-3 independent experiments performed in duplicate.

Table 2: Functional Activity of Novel Piperazine Analogs

| Compound | D₂ (% inh. at 10 µM) | 5-HT₁ₐ (EC₅₀ [nM]) | 5-HT₂ₐ (% inh. at 10 µM) |

| Compound 1 | 95 | 5.6 | 88 |

| Compound 10 (this compound analog) | 98 | 3.9 | 92 |

| Compound 11 | 92 | 7.1 | 95 |

Functional antagonist activity at D₂ and 5-HT₂ₐ receptors is expressed as percentage inhibition of the response to dopamine and serotonin, respectively. Functional agonist activity at the 5-HT₁ₐ receptor is expressed as the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key in vitro assays used to characterize the biological activity of this compound analogs.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Kᵢ) of the test compounds for specific receptors.

1. Membrane Preparation:

-

Membranes are prepared from cultured cells (e.g., HEK293) stably expressing the human recombinant receptor of interest (D₂, 5-HT₁ₐ, or 5-HT₂ₐ).

-

Cells are harvested and homogenized in ice-cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors), and varying concentrations of the unlabeled test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known competing ligand.

-

The plates are incubated to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

1. D₂ and 5-HT₁ₐ Receptor cAMP Functional Assay:

-

These receptors are coupled to Gᵢ/ₒ proteins, which inhibit adenylyl cyclase.

-

The assay is performed in cells expressing the receptor of interest.

-

Intracellular cAMP levels are stimulated using forskolin.

-

The ability of the test compounds to inhibit this forskolin-stimulated cAMP production is measured.

-

For agonists, a concentration-response curve is generated to determine the EC₅₀ value.

-

For antagonists, the assay is performed in the presence of a known agonist, and the ability of the test compound to block the agonist's effect is quantified.[1]

2. 5-HT₂ₐ Receptor Inositol Phosphate (IP) Functional Assay:

-

The 5-HT₂ₐ receptor is coupled to Gᵩ proteins, which activate phospholipase C, leading to the production of inositol phosphates.

-

The assay measures the accumulation of inositol phosphates in response to receptor activation by an agonist.

-

To determine antagonist activity, the ability of the test compounds to block the serotonin-induced IP production is measured.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

Investigation into the Mechanism of Action of 1-(3-Fluorobenzyl)piperazine: A Technical Guide Based on Structurally Related Compounds

Disclaimer: As of December 2025, dedicated studies investigating the specific mechanism of action, receptor binding profile, and downstream signaling pathways of 1-(3-Fluorobenzyl)piperazine are not available in the public domain. This technical guide, therefore, provides an in-depth analysis based on the pharmacological properties of structurally similar benzylpiperazine and fluorophenylpiperazine derivatives. The information presented herein is intended to serve as a predictive framework for researchers, scientists, and drug development professionals, highlighting potential biological targets and experimental approaches for the investigation of this compound.

Executive Summary

The piperazine scaffold is a well-established pharmacophore present in numerous centrally acting drugs, exhibiting a wide range of pharmacological activities.[1][2] Derivatives of benzylpiperazine are known to interact with various components of the central nervous system, particularly monoamine systems.[1] The introduction of a fluorine atom to the benzyl ring, as in this compound, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Based on the analysis of structurally related compounds, it is hypothesized that this compound may primarily act as a modulator of dopaminergic and serotonergic systems. This guide summarizes the known activities of related compounds, details relevant experimental protocols, and provides visual representations of potential mechanisms and workflows.

Potential Pharmacological Targets and Mechanism of Action

Based on studies of related piperazine derivatives, the primary molecular targets for this compound are likely to be monoamine transporters and receptors.

Dopaminergic System Modulation

Several piperazine derivatives, particularly those with a diphenylalkyl or related moiety, exhibit high affinity for the dopamine transporter (DAT).[3][4] Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, a neurotransmitter crucial for motor control, motivation, and reward.

Potential Signaling Pathway for Dopamine Transporter Inhibition

Caption: Hypothesized mechanism of dopamine transporter (DAT) inhibition.

Serotonergic System Modulation

Phenylpiperazine derivatives are well-documented for their interaction with the serotonin (5-HT) system.[5] This interaction can manifest as inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels, or as direct agonism or antagonism at various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[6][7] The specific effects are highly dependent on the substitution pattern of the phenyl and piperazine rings.

Potential Signaling Pathway for Serotonin Receptor Interaction

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(3-Fluorobenzyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 1-(3-Fluorobenzyl)piperazine. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds. It also includes comprehensive, generalized experimental protocols for the key spectroscopic techniques employed in the characterization of such organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on established spectroscopic principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | td | 1H | Ar-H |

| ~7.05 | m | 3H | Ar-H |

| ~3.50 | s | 2H | Ar-CH₂ |

| ~2.90 | t | 4H | Piperazine-H |

| ~2.45 | t | 4H | Piperazine-H |

| ~1.80 | br s | 1H | N-H |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 (d, J ≈ 245 Hz) | C-F |

| ~141.0 (d, J ≈ 7 Hz) | Ar-C |

| ~130.0 (d, J ≈ 8 Hz) | Ar-CH |

| ~124.5 (d, J ≈ 3 Hz) | Ar-CH |

| ~115.0 (d, J ≈ 21 Hz) | Ar-CH |

| ~114.0 (d, J ≈ 22 Hz) | Ar-CH |

| ~63.0 | Ar-CH₂ |

| ~54.0 | Piperazine-CH₂ |

| ~46.0 | Piperazine-CH₂ |

Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet due to C-F coupling.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 194 | [M]⁺ |

| 109 | [C₇H₆F]⁺ (fluorotropylium ion) |

| 85 | [C₅H₁₁N]⁺ |

| 56 | [C₃H₆N]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H Stretch |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2800-3000 | Strong | Aliphatic C-H Stretch |

| 1600-1620, 1450-1500 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1200-1300 | Strong | C-F Stretch |

| 1100-1200 | Strong | C-N Stretch |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The addition of a small amount of tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, and a longer relaxation delay (2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Process the FID similarly to the ¹H spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct insertion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.[2][3]

-

Ionization:

-

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[2][3][4]

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the fragments, which provides information about the molecule's connectivity.[5]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).[6]

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a solution cell.[7]

-

-

Spectrum Acquisition:

-

Place the prepared sample in the IR spectrometer's sample holder.

-

Record a background spectrum of the empty sample holder (or salt plates/solvent).

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups using correlation tables.[8][9] Key regions to analyze include the N-H stretch, C-H stretches (aromatic and aliphatic), C=C aromatic stretches, and the C-N and C-F stretches.[8]

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 6. webassign.net [webassign.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. eng.uc.edu [eng.uc.edu]

Initial Toxicity Screening of 1-(3-Fluorobenzyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial toxicity screening of 1-(3-Fluorobenzyl)piperazine, a novel compound with potential therapeutic applications. Due to the limited publicly available toxicity data for this specific molecule, this document leverages established methodologies and data from structurally related piperazine derivatives to propose a robust preliminary safety assessment. The guide provides detailed experimental protocols for in vitro cytotoxicity and genotoxicity assays, frameworks for data presentation, and visual representations of experimental workflows and potential toxicity pathways. The objective is to furnish researchers and drug development professionals with a foundational framework for evaluating the toxicological profile of this compound, thereby guiding further non-clinical and clinical development.

Introduction

This compound is a piperazine derivative with a chemical structure that suggests potential biological activity. Piperazine and its analogues are a significant class of compounds with a wide array of therapeutic uses, including as anticancer agents.[1] As with any novel chemical entity intended for therapeutic use, a thorough evaluation of its toxicity profile is a critical prerequisite for further development. This guide details a proposed initial toxicity screening cascade, encompassing in vitro assays to assess cytotoxicity and genotoxicity, which are fundamental components of a preclinical safety evaluation.[2]

Compound Profile:

| Compound Name | This compound |

| CAS Number | 23145-91-7 (for the 3-chlorobenzyl analog, used as a structural reference)[3] |

| Molecular Formula | C₁₁H₁₅FN₂ |

| Molecular Weight | 194.25 g/mol |

| Structure | |

| Image of this compound structure |

Proposed In Vitro Cytotoxicity Assessment

The initial evaluation of cytotoxicity is crucial to determine the concentration range at which a compound elicits cellular damage. A panel of assays is recommended to assess various aspects of cell health, including metabolic activity, membrane integrity, and cell viability.

Recommended Cell Lines

A selection of both cancerous and non-cancerous cell lines is proposed to evaluate both potential anti-cancer efficacy and off-target cytotoxicity.

| Cell Line | Origin | Type | Justification |

| HepG2 | Human Liver Carcinoma | Cancerous | Standard model for hepatotoxicity studies.[4] |

| HCT-116 | Human Colon Carcinoma | Cancerous | Representative of a common cancer type; used in screening other piperazine derivatives.[1] |

| MCF-7 | Human Breast Adenocarcinoma | Cancerous | Commonly used breast cancer cell line.[1] |

| HEK293 | Human Embryonic Kidney | Non-cancerous | A common model for general cytotoxicity in non-cancerous cells. |

| Primary Human Hepatocytes | Human Liver | Non-cancerous | Gold standard for in vitro hepatotoxicity, though more complex to maintain.[4] |

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

-

LDH Reaction: Mix the supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

-

Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to that of untreated (spontaneous release) and maximum LDH release (lysis control) wells.[1]

Data Presentation: Quantitative Cytotoxicity

The results of the cytotoxicity assays should be summarized in a clear and concise table to allow for easy comparison of the compound's effects across different cell lines and time points.

| Cell Line | Incubation Time (h) | IC₅₀ (µM) for this compound | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| HepG2 | 24 | [Insert Data] | [Insert Data] |

| 48 | [Insert Data] | [Insert Data] | |

| 72 | [Insert Data] | [Insert Data] | |

| HCT-116 | 24 | [Insert Data] | [Insert Data] |

| 48 | [Insert Data] | [Insert Data] | |

| 72 | [Insert Data] | [Insert Data] | |

| MCF-7 | 24 | [Insert Data] | [Insert Data] |

| 48 | [Insert Data] | [Insert Data] | |

| 72 | [Insert Data] | [Insert Data] | |

| HEK293 | 24 | [Insert Data] | [Insert Data] |

| 48 | [Insert Data] | [Insert Data] | |

| 72 | [Insert Data] | [Insert Data] |

Visualization of Experimental Workflow

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Proposed In Vitro Genotoxicity Assessment

Genotoxicity testing is essential to identify compounds that can cause genetic damage, which may lead to cancer or heritable defects.[5] A standard battery of in vitro tests is recommended.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[5][6]

Protocol:

-

Bacterial Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to detect pro-mutagens.

-

Exposure: Expose the bacterial strains to various concentrations of this compound in the presence of a minimal amount of histidine (for Salmonella) or tryptophan (for E. coli).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.[5]

Protocol:

-

Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes). Treat the cells with a range of concentrations of this compound, with and without S9 metabolic activation.

-

Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

-

Microscopic Analysis: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Data Presentation: Quantitative Genotoxicity

| Assay | Test System | Metabolic Activation (S9) | Concentration Range Tested (µM) | Result |

| Ames Test | S. typhimurium TA98 | - | [Insert Data] | [Positive/Negative] |

| + | [Insert Data] | [Positive/Negative] | ||

| S. typhimurium TA100 | - | [Insert Data] | [Positive/Negative] | |

| + | [Insert Data] | [Positive/Negative] | ||

| In Vitro Micronucleus Test | Mammalian Cells (e.g., TK6) | - | [Insert Data] | [Positive/Negative] |

| + | [Insert Data] | [Positive/Negative] |

Visualization of Genotoxicity Testing Logic

References

- 1. benchchem.com [benchchem.com]

- 2. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(3-CHLOROBENZYL)PIPERAZINE_TargetMol [targetmol.com]

- 4. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nuvisan.com [nuvisan.com]

- 6. Marmara Pharmaceutical Journal » Submission » Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring [dergipark.org.tr]

Exploring the Structure-Activity Relationship of 1-(3-Fluorobenzyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3-Fluorobenzyl)piperazine scaffold represents a promising area of investigation in the development of novel therapeutics targeting the central nervous system (CNS). The strategic incorporation of a fluorine atom on the benzyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of piperazine-based ligands. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this class of compounds, with a particular focus on their interactions with key neurotransmitter receptors implicated in psychiatric disorders, namely the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. The following sections detail the available data on SAR, relevant experimental protocols, and the underlying signaling pathways.

Structure-Activity Relationship (SAR) Insights

While specific quantitative SAR data for a broad series of this compound derivatives is not extensively available in the public domain, general principles can be extrapolated from studies on related arylpiperazine and fluorinated benzylpiperazine compounds. The affinity and functional activity of these derivatives at dopamine and serotonin receptors are influenced by several structural factors.

Key Structural Considerations:

-

Substitution on the Piperazine Ring (N4 position): The nature of the substituent at the N4 position of the piperazine ring is a critical determinant of receptor affinity and selectivity. Bulky and lipophilic groups at this position can influence interactions with the receptor binding pockets.

-

Nature of the Linker: The length and composition of the linker connecting the piperazine core to other pharmacophoric elements can impact receptor binding and functional activity.

-

Aromatic Substituents: Modifications to the benzyl ring, beyond the 3-fluoro substitution, can further modulate receptor affinity and selectivity.

A study on novel multi-target ligands based on indazole and piperazine scaffolds revealed that fluorine substitution on the phenyl ring attached to the piperazine moiety has a notable effect on receptor affinity. For the 5-HT2A receptor, a para-fluorine substitution resulted in the highest affinity, while meta and ortho substitutions led to a significant reduction in activity[1].

The following table summarizes the general SAR trends observed for arylpiperazine derivatives at D2, 5-HT1A, and 5-HT2A receptors, which can serve as a foundational understanding for the this compound class.

| Receptor Target | General SAR Observations for Arylpiperazine Derivatives |

| Dopamine D2 | Affinity is often modulated by the nature of the N-aryl substituent and the linker to the second pharmacophore. Atypical antipsychotics often exhibit moderate D2 receptor affinity. |

| Serotonin 5-HT1A | Many arylpiperazine derivatives act as partial agonists or antagonists. The terminal substituent on the piperazine ring plays a crucial role in determining affinity and efficacy. |

| Serotonin 5-HT2A | Antagonism at this receptor is a key feature of many atypical antipsychotics. The substitution pattern on the aryl ring significantly influences binding affinity. |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of this compound derivatives.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound derivatives for D2, 5-HT1A, and 5-HT2A receptors.

Materials:

-

Cell membranes expressing the human recombinant D2, 5-HT1A, or 5-HT2A receptor.

-

Radioligands: [³H]-Spiperone (for D2), [³H]-8-OH-DPAT (for 5-HT1A), [³H]-Ketanserin (for 5-HT2A).

-

Non-specific binding inhibitors: Haloperidol (for D2), Serotonin (for 5-HT1A), Mianserin (for 5-HT2A).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

-

Test compounds (this compound derivatives) at various concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-specific inhibitor, or the test compound at various concentrations.

-

Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Models for Antipsychotic Activity

These models are used to assess the potential therapeutic effects of the compounds in animals.

Objective: To evaluate the ability of this compound derivatives to antagonize dopamine-mediated hyperlocomotion.

Animals: Male Sprague-Dawley rats or Swiss Webster mice.

Procedure:

-

Habituation: Place the animals individually in open-field arenas and allow them to habituate for a period (e.g., 30-60 minutes).

-

Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.).

-

Amphetamine Challenge: After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

-

Data Collection: Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system.

-

Analysis: Compare the locomotor activity of the test compound-treated group with the vehicle- and amphetamine-treated control groups. A significant reduction in amphetamine-induced hyperlocomotion suggests potential D2 receptor antagonism.

Objective: To assess the antipsychotic potential of the compounds in a model of associative learning.

Apparatus: A shuttle box with two compartments separated by a door, equipped with a light or tone generator (conditioned stimulus, CS) and a grid floor for delivering a mild foot shock (unconditioned stimulus, US).

Procedure:

-

Training: Place a rat in one compartment. Present the CS for a short period (e.g., 10 seconds), followed by the US (e.g., 0.5 mA shock for 5 seconds). The rat can avoid the shock by moving to the other compartment during the CS presentation. Repeat this for a set number of trials.

-

Testing: After the training phase, administer the test compound or vehicle.

-

Evaluation: Conduct a series of test trials and record the number of successful avoidances (moving during the CS), escapes (moving during the US), and failures to respond.

-

Analysis: A selective decrease in avoidance responses without a significant effect on escape responses is indicative of potential antipsychotic activity.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are mediated through their interaction with D2, 5-HT1A, and 5-HT2A receptors, which in turn modulate complex intracellular signaling cascades.

Signaling Pathways

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-Fluoro-benzyl)-piperazine (CAS Number: 55513-19-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3-Fluoro-benzyl)-piperazine, a versatile building block in medicinal chemistry. The information presented herein is compiled from various sources to offer detailed experimental protocols, data analysis, and visualization of key processes.

Introduction

1-(3-Fluoro-benzyl)-piperazine, with the CAS number 55513-19-4, is a monosubstituted piperazine derivative.[1][2] Piperazine and its analogues are prevalent structural motifs in a wide range of biologically active compounds and approved drugs. The introduction of a fluorine atom on the benzyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, making 1-(3-Fluoro-benzyl)-piperazine a valuable intermediate in drug discovery and development.

Chemical Profile

| Property | Value |

| CAS Number | 55513-19-4[1] |

| Molecular Formula | C₁₁H₁₅FN₂[1] |

| Molecular Weight | 194.25 g/mol [1] |

| Appearance | Colorless to Orange Liquid/Solid[3] |

| Density | 1.106 g/mL[3][4] |

| Flash Point | >110°C (>230°F)[3][4] |

Synthesis of 1-(3-Fluoro-benzyl)-piperazine

The synthesis of 1-(3-Fluoro-benzyl)-piperazine is typically achieved through the nucleophilic substitution reaction between piperazine and 3-fluorobenzyl chloride. Several variations of this procedure exist, with differences in solvents, reaction conditions, and the use of catalysts or bases.

The overall synthetic process can be visualized as a straightforward workflow.

General synthesis workflow for 1-(3-Fluoro-benzyl)-piperazine.

The following is a generalized experimental protocol compiled from various literature procedures for the synthesis of benzylpiperazine derivatives.[1][5][6]

Materials:

-

Piperazine

-

3-Fluorobenzyl chloride

-

Solvent (e.g., Tetrahydrofuran (THF), Ethanol)

-

Base (optional, e.g., an excess of piperazine, or an inorganic base like K₂CO₃)

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve piperazine (typically a molar excess, e.g., 4 equivalents) in the chosen solvent (e.g., THF).

-

To this solution, add 3-fluorobenzyl chloride (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material (3-fluorobenzyl chloride) is consumed (typically 4-6 hours).

-

After completion, the reaction mixture is cooled to room temperature and filtered to remove any precipitated piperazine hydrochloride.

-

The filtrate is concentrated under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with water, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to afford pure 1-(3-Fluoro-benzyl)-piperazine.

Reaction Parameters

| Parameter | Condition |

| Reactants | Piperazine, 3-Fluorobenzyl chloride |

| Solvent | Tetrahydrofuran (THF) or Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Purification | Column Chromatography or Vacuum Distillation |

Characterization of 1-(3-Fluoro-benzyl)-piperazine

The structural confirmation and purity assessment of the synthesized 1-(3-Fluoro-benzyl)-piperazine are crucial. This is achieved through a combination of spectroscopic and chromatographic techniques.

The following diagram illustrates the typical workflow for the characterization of the synthesized compound.

Workflow for the characterization of 1-(3-Fluoro-benzyl)-piperazine.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1-(3-Fluoro-benzyl)-piperazine, both ¹H and ¹³C NMR would be employed.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30-6.90 | m | 4H | Aromatic protons |

| ~ 3.50 | s | 2H | -CH₂- (benzyl) |

| ~ 2.90 | t | 4H | Piperazine protons (-CH₂-N-CH₂-) |

| ~ 2.45 | t | 4H | Piperazine protons (-CH₂-N-CH₂-) |

| ~ 1.80 | s (broad) | 1H | -NH (piperazine) |

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 163 (d, ¹JCF) | Aromatic C-F |

| ~ 140 (d) | Aromatic C-CH₂ |

| ~ 130 (d) | Aromatic CH |

| ~ 124 (d) | Aromatic CH |

| ~ 115 (d) | Aromatic CH |

| ~ 114 (d) | Aromatic CH |

| ~ 63 | -CH₂- (benzyl) |

| ~ 54 | Piperazine -CH₂- |

| ~ 46 | Piperazine -CH₂- |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-(3-Fluoro-benzyl)-piperazine, the molecular ion peak [M]⁺ would be expected at m/z 194. Key fragmentation patterns for benzylpiperazines typically involve the cleavage of the benzyl group.[7][8]

Expected Mass Spectrum Data (Electron Ionization)

| m/z | Fragment |

| 194 | [M]⁺ |

| 109 | [F-C₆H₄-CH₂]⁺ (benzyl fragment) |

| 85 | [C₄H₉N₂]⁺ (piperazine fragment) |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3500 | N-H stretch (secondary amine) |

| 2800-3000 | C-H stretch (aliphatic and aromatic) |

| ~ 1600, 1500, 1450 | C=C stretch (aromatic) |

| ~ 1250 | C-F stretch |

| ~ 1100 | C-N stretch |

3.2.4. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[9][10] The purity is determined by the area percentage of the main peak.

Typical HPLC Parameters

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer |

| Detector | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

Safety Information

1-(3-Fluoro-benzyl)-piperazine should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[1] The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the synthesis and characterization of 1-(3-Fluoro-benzyl)-piperazine. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The straightforward synthesis and the presence of versatile functional groups make this compound an important intermediate for the preparation of novel bioactive molecules.

References

- 1. 1-(3-(TRIFLUOROMETHYL)BENZYL)PIPERAZINE& synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(3-Fluorobenzyl)piperazine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ikm.org.my [ikm.org.my]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Ascendant Role of Fluorination in Modulating the Psychoactive Profile of Benzylpiperazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into psychoactive molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune their pharmacological properties. Among the various scaffolds of interest, benzylpiperazines have emerged as a significant class of psychoactive compounds, primarily due to their ability to interact with key monoaminergic systems in the central nervous system. This technical guide provides an in-depth exploration of the novel psychoactive properties arising from the fluorination of the benzylpiperazine core, with a specific focus on their interactions with dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. Through a comprehensive review of existing literature, this document outlines the structure-activity relationships (SAR), presents detailed experimental protocols for in vitro characterization, and visualizes the key signaling pathways involved.

Data Presentation: Structure-Activity Relationships of Fluorinated Benzylpiperazines

| Compound | Substitution Position | Dopamine D2 Affinity | Serotonin 5-HT1A Affinity | Serotonin 5-HT2A Affinity |

| 2-Fluorobenzylpiperazine | Ortho | Decreased | Increased | Decreased |

| 3-Fluorobenzylpiperazine | Meta | Decreased | - | Decreased |

| 4-Fluorobenzylpiperazine | Para | Increased | - | Increased |

| Benzylpiperazine (Unsubstituted) | - | Baseline | Baseline | Baseline |

Key Observations:

-

Dopamine D2 Receptor: Para-fluoro substitution on the benzyl ring is generally favorable for dopamine D2 receptor binding affinity.[1]

-

Serotonin 5-HT1A Receptor: The introduction of electron-donating groups at the ortho position of the phenyl ring tends to be the most active for serotonin 5-HT1A receptor affinity.[1]

-

Serotonin 5-HT2A Receptor: A fluorine atom in the para-position of the phenyl ring demonstrates the highest affinity for the serotonin 5-HT2A receptor. Shifting the fluorine atom to the meta or ortho position results in a significant reduction in activity.[1] Interestingly, the absence of any substitution on the phenyl ring can lead to higher activity compared to meta or ortho-fluorination.[1]

Experimental Protocols: Radioligand Binding Assays

The following protocols provide a detailed methodology for determining the binding affinities of fluorinated benzylpiperazine derivatives at human dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. These are generalized protocols based on standard industry practices and published research.

Membrane Preparation

-

Cell Culture: Stably transfected HEK-293 or CHO cells expressing the human recombinant D2, 5-HT1A, or 5-HT2A receptors are cultured to confluence.

-

Harvesting: Cells are washed with phosphate-buffered saline (PBS) and harvested by scraping.

-

Homogenization: The cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized using a Polytron or Dounce homogenizer.

-

Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Membrane Pelleting: The resulting supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Washing and Storage: The membrane pellet is washed with fresh homogenization buffer and centrifuged again. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and stored at -80°C until use. Protein concentration is determined using a standard method such as the Bradford or BCA assay.

Radioligand Displacement Assay

-

Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, the following components are added in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a known non-radioactive competitor (e.g., 10 µM haloperidol for D2, 10 µM 8-OH-DPAT for 5-HT1A, 10 µM ketanserin for 5-HT2A).

-

Displacement: Cell membranes, radioligand, and varying concentrations of the test compound (fluorinated benzylpiperazine).

-

-

Radioligands:

-

D2 Receptor: [³H]-Spiperone or [³H]-Raclopride.

-

5-HT1A Receptor: [³H]-8-OH-DPAT.

-

5-HT2A Receptor: [³H]-Ketanserin or [³H]-LSD. The final concentration of the radioligand should be close to its Kd value.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations: Signaling Pathways

The interaction of fluorinated benzylpiperazines with D2, 5-HT1A, and 5-HT2A receptors initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Dopamine D2 Receptor (Gi-coupled) Signaling Pathway.

Caption: Serotonin 5-HT1A Receptor (Gi-coupled) Signaling Pathway.

Caption: Serotonin 5-HT2A Receptor (Gq-coupled) Signaling Pathway.

Conclusion

The fluorination of the benzylpiperazine core represents a viable and potent strategy for modulating psychoactive properties. The position of the fluorine atom is a critical determinant of receptor selectivity and affinity, offering a clear path for the rational design of novel compounds with tailored pharmacological profiles. While a comprehensive quantitative dataset for direct comparison is currently lacking in the public domain, the established qualitative structure-activity relationships provide a strong foundation for future research. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer valuable resources for researchers and drug development professionals working to unlock the full therapeutic potential of this promising class of molecules. Further in-depth studies are warranted to fully elucidate the quantitative aspects of these interactions and to explore the in vivo consequences of these receptor affinity profiles.

References

Methodological & Application

LC-MS/MS method for 1-(3-Fluorobenzyl)piperazine quantification in plasma

An LC-MS/MS method for the quantification of 1-(3-Fluorobenzyl)piperazine in plasma has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The method utilizes a simple protein precipitation for sample preparation followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and selectivity for the quantitative analysis of this compound in a biological matrix.

Introduction

This compound is a piperazine derivative. The development of robust bioanalytical methods for the quantification of such compounds in plasma is crucial for pharmacokinetic studies in drug development. LC-MS/MS is a widely used technique for this purpose due to its high sensitivity, selectivity, and speed.[1] This note describes a method optimized for the analysis of this compound in plasma. While a specific validated method for this compound is not widely published, the protocol herein is based on established methods for structurally similar compounds like 1-Benzylpiperazine (BZP).[2][3]

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., 1-Benzylpiperazine-d7)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Instrumentation

-

LC System: Agilent 1260 HPLC System or equivalent[3]

-

Mass Spectrometer: SCIEX QTRAP® 6500+ or equivalent

-

Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[3]

Sample Preparation

A protein precipitation method was employed for its simplicity and efficiency in removing the majority of plasma proteins.[3]

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add an appropriate amount of the internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.[3]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.[3]

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

References

High-Yield Synthesis of 1-(3-Fluorobenzyl)piperazine: An Application Note and Protocol for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 1-(3-Fluorobenzyl)piperazine, a valuable building block in the discovery of novel therapeutics targeting the central nervous system. The piperazine moiety is a well-established pharmacophore, and its derivatives are known to interact with various neurotransmitter systems, including dopaminergic and serotonergic pathways.[1] This guide offers two robust and efficient synthetic methods, N-alkylation and reductive amination, both optimized for high yields and purity.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The presence of the fluorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity. Piperazine derivatives are integral to the development of drugs for various neurological and psychiatric disorders, acting as antipsychotics, antidepressants, and anxiolytics.[1] Their mechanism of action frequently involves the modulation of dopamine and serotonin receptors.[2] The synthesis methods detailed herein are designed to be scalable and reproducible, providing a solid foundation for medicinal chemistry campaigns and the generation of compound libraries for high-throughput screening.

Synthetic Strategies and Data

Two primary synthetic routes for the preparation of this compound are presented: direct N-alkylation of piperazine with 3-fluorobenzyl chloride and reductive amination of 3-fluorobenzaldehyde with piperazine. Both methods are effective for mono-alkylation and have been optimized to maximize yield and minimize the formation of di-substituted byproducts.

Table 1: Comparison of Synthetic Methods for this compound

| Parameter | Method A: N-Alkylation | Method B: Reductive Amination |

| Starting Materials | Piperazine, 3-Fluorobenzyl chloride | Piperazine, 3-Fluorobenzaldehyde |